1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine
Description
1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine is an indole-derived compound featuring a 4-bromobenzyl substituent at position 1, methyl groups at positions 4 and 6 of the indole ring, and an amine group at position 4.
Properties
Molecular Formula |
C17H17BrN2 |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,6-dimethylindol-5-amine |
InChI |
InChI=1S/C17H17BrN2/c1-11-9-16-15(12(2)17(11)19)7-8-20(16)10-13-3-5-14(18)6-4-13/h3-9H,10,19H2,1-2H3 |
InChI Key |
MDLOKYVWQIGTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Br)C(=C1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl group and the indole core . This reaction requires a palladium catalyst and a boron reagent under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling proteins involved in cell growth and differentiation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Structural Features | Key Differences from Target Compound | Hypothesized Impact on Properties |
|---|---|---|---|
| 1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine | 4-bromobenzyl, 4,6-dimethylindole, 5-amine | Reference compound | High lipophilicity; potential for halogen bonding |
| {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine | Cyclopropyl ring, methylamine, 4-bromophenyl | Replaces indole with cyclopropyl | Reduced aromaticity; altered rigidity and binding kinetics |
| 1-(4-Bromophenyl)ethylamine | Ethylamine backbone, 4-bromophenyl | Lacks indole ring and dimethyl groups | Lower steric hindrance; reduced aromatic interactions |
| 1-(4-Chlorophenyl)ethylamine | Chlorine substituent instead of bromine | Smaller halogen atom (Cl vs. Br) | Weaker halogen bonding; altered electronic effects |
| N-(4-bromophenyl)-2-[(6-methoxypyridin-3-yl)amino]acetamide | Acetamide, methoxypyridinyl group | Replaces indole with pyridine and acetamide | Enhanced hydrogen-bonding capacity; varied solubility |
Impact of Halogen Substituents
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability compared to chlorine (as seen in 1-(4-Chlorophenyl)ethylamine) may enhance halogen bonding and hydrophobic interactions in the target compound .
- Positional Effects : The para-substituted bromine on the benzyl group maximizes steric and electronic interactions with planar binding sites, a feature absent in ortho- or meta-substituted analogs.
Role of the Indole Scaffold
- The 4,6-dimethylindole core in the target compound provides a rigid aromatic platform, promoting π-π stacking and van der Waals interactions. This contrasts with cyclopropyl-containing analogs (e.g., ), which lack aromaticity but offer conformational constraint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
